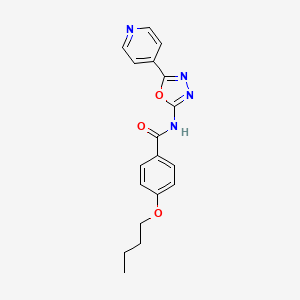

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name |

4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDJGXCQTDWQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling with Pyridine Derivative: The oxadiazole ring is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzamide is reacted with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.

Substitution: The compound can undergo substitution reactions, especially at the benzamide moiety, where the butoxy group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. Key applications include:

- Antimicrobial Activity: Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that similar oxadiazole compounds possess activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties: Preliminary studies suggest that 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide may inhibit cancer cell proliferation. In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines .

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Its interaction with specific molecular targets may influence signaling pathways associated with inflammation .

Material Science

In material science, this compound is explored for its potential in:

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. Its unique structure may enhance charge transport properties.

- Polymer Chemistry: The incorporation of oxadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them valuable in advanced material applications .

Biological Studies

The compound is utilized in various biological assays to understand its effects on cellular processes:

- Cellular Mechanisms: Studies focus on how this compound interacts with cellular targets. Its binding affinity to specific enzymes or receptors can elucidate its mechanism of action in biological systems .

Case Studies

-

Antimicrobial Evaluation:

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Anticancer Activity:

In vitro testing of related compounds showed significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with some derivatives demonstrating lower IC50 values than established chemotherapeutics like 5-fluorouracil . -

Material Properties:

Research highlighted the integration of oxadiazole derivatives into polymer systems for enhanced conductivity and thermal stability, showcasing their potential in electronic applications .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-butoxy-N-(pyridin-4-ylmethyl)benzamide

- 4-butoxy-N-[1-(4-pyridinyl)ethyl]benzamide

- 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis typically involves:

- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under acidic or basic conditions.

- Coupling with Pyridine Derivative : Using coupling agents like EDCI or DCC.

- Introduction of the Butoxy Group : Etherification with butyl bromide in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their catalytic functions.

- Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, affecting various cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- A study found that related benzamides showed good larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its potential therapeutic effects in treating inflammatory diseases and cancer. Preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its oxadiazole ring structure which enhances its stability and bioactivity compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-butoxy-N-(pyridin-2-ylmethyl)benzamide | Lacks oxadiazole ring | Lower bioactivity |

| 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide | Different heterocycles | Moderate activity |

| 4-butoxy-N-[1-(4-pyridinyl)ethyl]benzamide | Simple substitution | Limited applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.